2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid
Description
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-18-11-7-5-10(6-8-11)12(15)9-14(2,3)13(16)17/h5-8H,4,9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAZNBXQVQTFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via β-Keto Ester Intermediate
A commonly employed method involves the acylation of a suitable Meldrum’s acid or acetoacetate derivative, followed by esterification and hydrolysis steps:
- Step 1: Acylation of Meldrum’s acid or a 2,2-dimethyl-substituted acetoacetate with an aryl-substituted acyl chloride or equivalent electrophile to introduce the 4-(4-ethoxyphenyl) moiety.
- Step 2: Esterification of the resulting β-keto acid intermediate with ethanol under acidic catalysis (e.g., sulfuric acid) to yield ethyl 2,2-dimethyl-4-(4-ethoxyphenyl)-4-oxobutyrate.
- Step 3: Hydrolysis of the ester under basic or acidic conditions (e.g., lithium hydroxide or dilute acid reflux) to obtain the free acid, 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid.
This route is supported by analogous syntheses of related compounds such as 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid and its ethyl ester derivatives, which have been documented with good yields and purity.
Reaction Conditions and Catalysts
- Acylation: Typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity.
- Esterification: Conducted under reflux with ethanol and a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to drive the equilibrium toward ester formation.
- Hydrolysis: Performed using aqueous lithium hydroxide or sodium hydroxide at ambient or slightly elevated temperatures, followed by acidification to isolate the carboxylic acid.
Continuous Flow and Industrial Methods
Industrial-scale synthesis benefits from continuous flow reactors that provide enhanced control over reaction parameters such as temperature, pressure, and residence time. This approach improves yield, purity, and reproducibility while reducing reaction times and solvent usage.
- Continuous flow esterification: Automated reactors allow precise acid catalyst dosing and temperature control, optimizing conversion rates.
- Green chemistry considerations: Use of environmentally benign solvents and catalysts minimizes waste and hazardous byproducts.
These methods are adaptations of the classical batch processes but are optimized for scale-up and environmental compliance.
Comparative Data Table: Preparation Parameters of Related Compounds
| Parameter | 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid | Ethyl 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate | Notes Relevant to 4-Ethoxyphenyl Derivative |
|---|---|---|---|
| Starting Material | Meldrum’s acid or acetoacetate derivative | Corresponding acid esterified with ethanol | Similar approach with ethoxy substituent |
| Key Reaction | Acylation with aryl acyl chloride | Esterification under reflux with sulfuric acid | Ethoxy group requires similar conditions |
| Catalyst | Acid catalyst (e.g., sulfuric acid) | Strong acid catalyst (sulfuric acid) | Acid catalysis critical for esterification |
| Solvent | Dichloromethane, THF | Ethanol | Compatible with ethoxy substituent |
| Temperature | 0–5 °C (acylation), reflux (esterification) | Reflux | Controlled to avoid side reactions |
| Yield | 70–85% (reported for methoxy analogs) | 75–90% | Expected similar yields |
| Purification | Crystallization, extraction | Acid-base extraction, crystallization | Standard purification methods apply |
Research Findings on Reaction Optimization
- Catalyst choice: Sulfuric acid remains the most effective catalyst for esterification, providing high conversion rates without significant side reactions.
- Solvent effects: Use of ethanol as both solvent and reactant simplifies the esterification process.
- Temperature control: Maintaining reflux conditions ensures complete ester formation; however, excessive heat can lead to decomposition or side reactions.
- Hydrolysis conditions: Mild basic hydrolysis with lithium hydroxide yields the acid without ketone reduction or ester cleavage side reactions.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights structural variations, molecular properties, and available data for the target compound and analogs:
*Estimated based on substituent contributions.
Functional Group Impact on Properties
The electron-donating ethoxy group may stabilize the ketone moiety, affecting reactivity in synthesis or metabolic pathways.
Biphenylyl Group (Fenbufen) :
- The extended aromatic system in Fenbufen enhances π-π interactions, contributing to its NSAID activity. The target compound lacks this feature, suggesting divergent applications .
Biological Activity
2,2-Dimethyl-4-(4-ethoxyphenyl)-4-oxobutyric acid (commonly referred to as the compound) has gained attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
- Molecular Formula : C14H18O4
- Molecular Weight : 250.29 g/mol
- CAS Number : 24727206
The compound features a butyric acid backbone with two methyl groups and a phenyl ring substituted with an ethoxy group. This unique structure is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the ethoxy group enhances its reactivity and selectivity towards specific biological targets.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the synthesis of pro-inflammatory cytokines, which play a crucial role in the inflammatory response. In animal models, administration of the compound resulted in reduced edema and inflammation.
Case Study : In a controlled experiment involving mice with induced paw edema, treatment with the compound led to a significant reduction in swelling compared to a control group, highlighting its potential as an anti-inflammatory agent.
Anticancer Potential
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating apoptotic pathways.
Case Study : A study examining the effects on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer therapeutic.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C14H18O4 | Anti-inflammatory, Anticancer |
| Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate | C15H20O4 | Analgesic properties |
| 2,2-Dimethyl-4-(3-hydroxyphenyl)-4-oxobutyric acid | C14H18O4 | Potentially different reactivity patterns |
Pharmacological Applications
The potential applications of this compound in pharmacology are promising:
- Anti-inflammatory therapies : Targeting conditions such as arthritis and other inflammatory diseases.
- Cancer treatment : As a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.
- Pain management : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), it may inhibit pain mediators like prostaglandins.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify substituents via chemical shifts:
- Ethoxy protons: δ ~1.3–1.5 ppm (triplet, -CH₂CH₃), δ ~4.0–4.2 ppm (quartet, -OCH₂).
- Ketone carbonyl: δ ~205–210 ppm (¹³C).
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .
Advanced Application : 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns in the dimethyl and ethoxyphenyl groups.
What biological targets or pathways are hypothesized for this compound based on structural analogs?
Advanced Research Question
- Enzyme Inhibition : Analogous 4-oxobutyric acid derivatives (e.g., CtBP inhibitors with IC₅₀ ~0.17–0.18 µM) suggest potential interaction with dehydrogenase enzymes .
- Anti-inflammatory Activity : Ethoxyphenyl moieties in related compounds (e.g., N-(4-ethoxyphenyl)acetamide derivatives) modulate COX-2 or NF-κB pathways .
Methodology : Perform molecular docking studies with CtBP or COX-2 crystal structures to predict binding affinities. Validate via in vitro enzyme assays.
How does the compound’s stability vary under different pH and temperature conditions?
Basic Research Question
- pH Stability : The carboxylic acid group protonates below pH 3, enhancing solubility but increasing susceptibility to decarboxylation at high temperatures.
- Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC analysis .
Advanced Analysis : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to predict shelf-life under storage conditions.
What strategies resolve contradictions in reported biological activity data for 4-oxobutyric acid derivatives?
Advanced Research Question
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .
- Structural Confounds : Ensure purity (>95% by HPLC) and confirm stereochemistry (via X-ray crystallography) to eliminate batch variability .
Case Study : Discrepancies in CtBP inhibition between 3-chloro and 4-ethoxy derivatives may arise from differences in cell permeability or off-target effects.
What are the key differences in synthetic methodologies between this compound and its thienyl or naphthyl analogs?
Advanced Research Question
- Starting Materials : Thienyl analogs (e.g., 3-methyl-2-thiophenecarboxaldehyde) require sulfur-tolerant catalysts (e.g., BF₃·Et₂O) for condensation, unlike ethoxyphenyl derivatives .
- Oxidation Challenges : Naphthyl groups (e.g., 6-ethyl-2-naphthyl) may require harsher oxidation conditions (e.g., K₂Cr₂O₇/H₂SO₄) due to steric hindrance .
How can computational chemistry aid in optimizing the compound’s pharmacokinetic properties?
Advanced Research Question
- ADME Prediction : Tools like SwissADME estimate logP (~2.5) and aqueous solubility, guiding formulation (e.g., salt formation for improved bioavailability).
- Metabolism Modeling : CYP450 enzyme interaction studies predict major metabolites (e.g., O-deethylation of the ethoxy group) .
What role does the ethoxy group play in solid-state packing and crystallinity?
Advanced Research Question
- Crystal Engineering : The ethoxy group participates in weak C-H···O interactions, influencing crystal lattice stability.
- XRPD Analysis : Compare diffraction patterns with halogenated analogs to correlate substituent effects with crystallinity .
How can researchers address the discontinued commercial availability of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
